molecular formula C21H21N5O2S B2558197 N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 899993-89-6

N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide

Cat. No.: B2558197
CAS No.: 899993-89-6
M. Wt: 407.49
InChI Key: MBVOQGPSRITRKK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a thieno ring. Pyrazoles are a class of compounds that have been studied for their potential therapeutic properties .

Scientific Research Applications

Catalytic Applications

N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide has been identified as an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This compound enables the coupling to be completed at lower temperatures and with minimal catalyst usage, leading to the formation of internal alkynes in great diversity. This breakthrough offers significant potential in the field of organic synthesis and catalysis (Chen, Li, Xu, & Ma, 2023).

Synthesis of Heterocyclic Compounds

The compound has also been involved in the synthesis of various heterocyclic compounds like 2,3-dihydro-1,3,4-thiadiazoles, pyrazoles, pyrazolo[3,4-d]pyridazines, thieno[2,3-b]pyridines, and pyrimidino[4′,5′:4,5]thieno[2,3-b]-pyridines. These heterocyclic compounds have diverse applications in pharmaceuticals and materials science, indicating the compound's versatility in organic synthesis (Abdelhamid & Alkhodshi, 2005).

Chemical Synthesis and Analysis

In another study, the compound facilitated the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides and their subsequent reactions. These reactions were nonselective, leading to a variety of heterocyclization products. This highlights the compound's role in enabling complex chemical syntheses, which can be valuable for developing new materials and drugs (Chigorina, Bespalov, & Dotsenko, 2019).

Medicinal Chemistry

A derivative of this compound was found to be a cannabinoid-1 receptor inverse agonist, which could be utilized for obesity treatment. Although this study focuses on a derivative, it underscores the potential of the compound's structural class in medicinal chemistry (Yan et al., 2010).

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the therapeutic potential of pyrazoles , it’s possible that this compound could be studied for its potential medicinal properties.

Properties

IUPAC Name

N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-13-6-7-18(14(2)9-13)26-19(16-11-29-12-17(16)25-26)24-21(28)20(27)23-10-15-5-3-4-8-22-15/h3-9H,10-12H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVOQGPSRITRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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